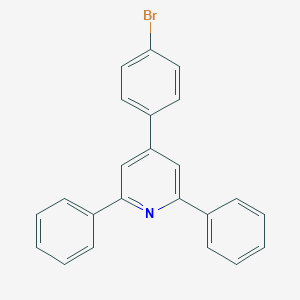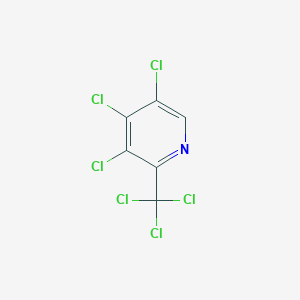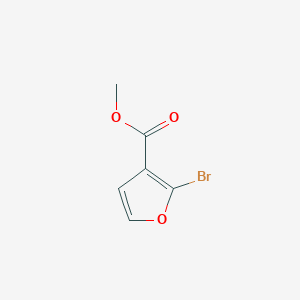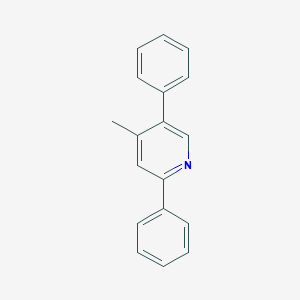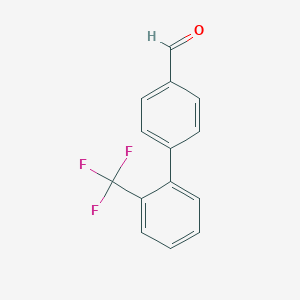
2'-TrifluoroMethyl-Biphenyl-4-Carbaldehyde
Vue d'ensemble
Description
“2’-TrifluoroMethyl-Biphenyl-4-Carbaldehyde” is a chemical compound with the molecular formula C14H9F3O and a molecular weight of 250.22 .
Molecular Structure Analysis
The InChI code for “2’-TrifluoroMethyl-Biphenyl-4-Carbaldehyde” is 1S/C14H9F3O/c15-14(16,17)13-4-2-1-3-12(13)11-7-5-10(9-18)6-8-11/h1-9H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“2’-TrifluoroMethyl-Biphenyl-4-Carbaldehyde” is a solid substance . It has a molecular weight of 250.22 and a molecular formula of C14H9F3O .Applications De Recherche Scientifique
Fluorescence Probing
A study by Chu et al. (2019) designed a new fluorescence probe, DBTC, through a Suzuki coupling reaction involving similar compounds. This probe showed high selectivity and sensitivity for homocysteine detection, with applications for researching effects in biological systems.
Antimicrobial Applications
Manjunatha Bhat et al. (2016) synthesized a series of compounds including 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde, exhibiting broad-spectrum antimicrobial activities and moderate to good antioxidant activities.
Building Blocks in Stereocontrolled Synthesis
Alcaide & Almendros (2002) highlighted the use of 4-oxoazetidine-2-carbaldehydes as building blocks in the synthesis of substances of biological interest, including amino acids and complex natural products.
Applications in Organic Synthesis
A study by Ntsimango et al. (2021) explored the synthesis of phenanthridines via photochemically-mediated cyclization, utilizing biphenyl-2-carbaldehyde derivatives in the process.
Biological Evaluation and Drug Design
Ali et al. (2013) synthesized 4-arylthiophene-2-carbaldehyde compounds, which were evaluated for their antibacterial, haemolytic, antiurease, and nitric oxide scavenging capabilities, suggesting their potential in biological applications.
Photoluminescent Properties for Material Science
Research by Li et al. (2011) synthesized quinoline derivatives containing a biphenyl group and studied their photoluminescent properties, indicating potential applications in the manufacture of organic light-emitting diodes.
Anti-Alzheimer’s Agents
Mphahlele et al. (2019) prepared and evaluated 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde derivatives as potential anti-Alzheimer's agents, showing significant inhibitory effects against various enzymes related to Alzheimer’s disease.
Applications in Tuberculosis Treatment
Costa et al. (2006) synthesized N-substituted-phenyl-1,2,3-triazole-4-carbaldehydes, showing significant inhibitory activity against Mycobacterium tuberculosis, pointing towards potential applications in tuberculosis treatment.
Propriétés
IUPAC Name |
4-[2-(trifluoromethyl)phenyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O/c15-14(16,17)13-4-2-1-3-12(13)11-7-5-10(9-18)6-8-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDRLRQYSYHJED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362627 | |
| Record name | 2'-TrifluoroMethyl-Biphenyl-4-Carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-TrifluoroMethyl-Biphenyl-4-Carbaldehyde | |
CAS RN |
198205-95-7 | |
| Record name | 2'-TrifluoroMethyl-Biphenyl-4-Carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 198205-95-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


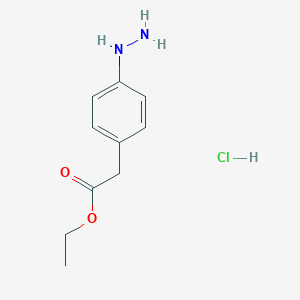
![Benzo[b]thiophene-5-acetic acid](/img/structure/B172265.png)
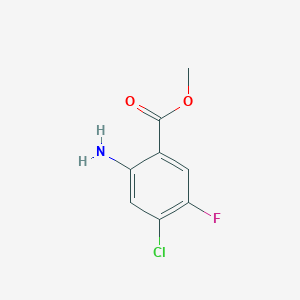

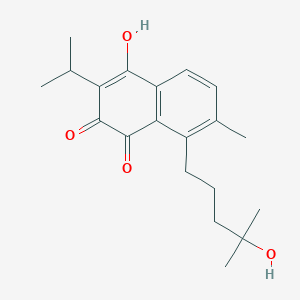
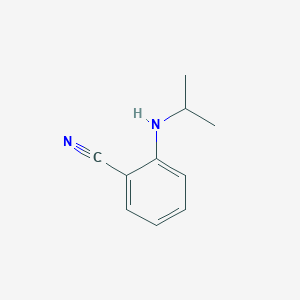
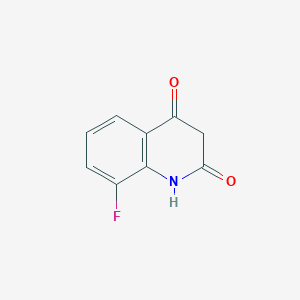
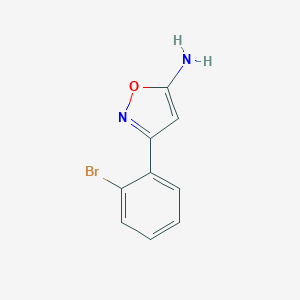
![Thieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B172288.png)
